2,3-Dimethylsuccinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-3(5(7)8)4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZYRCVPDWTZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871958 | |
| Record name | 2,3-Dimethylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13545-04-5, 608-39-9, 608-40-2, 57694-62-9 | |
| Record name | 2,3-Dimethylsuccinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13545-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | meso-2,3-Dimethyl-butanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R*,S*)-2,3-Dimethylsuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylsuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013545045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-2,3-Dimethylbutanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057694629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | erythro-2,3-Dimethylsuccinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400523 | |
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| Record name | 2,3-Dimethylsuccinic acid | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41215 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2,3-Dimethylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R*,S*)-2,3-dimethylsuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.240 | |
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| Record name | 2,3-dimethylsuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The hydrogenation of dimethylmaleic anhydride over palladium or nickel catalysts produces 2,3-dimethylsuccinic anhydride, which is subsequently hydrolyzed to the diacid. This method ensures retention of the cis-configuration due to syn-addition of hydrogen across the double bond.
Key parameters :
-
Temperature: 80–120°C
-
Pressure: 10–50 bar H₂
-
Catalyst: 5% Pd/C or Raney Ni
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Solvent: Tetrahydrofuran (THF) or ethyl acetate
Hydrolysis of the anhydride is performed in aqueous HCl (1–2 M) at 60°C for 4–6 hours, yielding 85–92% pure 2,3-dimethylsuccinic acid.
Stereoselective Alkylation of Succinate Esters
Enolate-Mediated Methylation
Diethyl succinate undergoes deprotonation with LDA (lithium diisopropylamide) at −78°C, forming a stabilized enolate. Sequential methylation with methyl iodide introduces methyl groups at the α-positions:
Yield optimization :
-
Excess methyl iodide (2.2 eq.) improves substitution efficiency.
-
Low temperatures (−78°C) minimize side reactions.
Racemic mixtures dominate this route, necessitating chiral resolution for enantiopure products.
Biocatalytic Synthesis via Enzymatic Resolution
Lipase-Catalyzed Kinetic Resolution
Racemic this compound esters are subjected to lipase-mediated hydrolysis, selectively cleaving one enantiomer. For example:
Conditions :
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pH 7.0–7.5 (phosphate buffer)
-
Temperature: 30–37°C
-
Conversion: 40–50% (to avoid racemization)
This method achieves >98% enantiomeric excess (ee) for the (R,R)-isomer.
Acid-Catalyzed Ester Hydrolysis
Hydrolysis of this compound Esters
Methyl or ethyl esters of this compound are refluxed with concentrated HCl or H₂SO₄ (6 M) to yield the free diacid.
Typical procedure :
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1 M ester in 6 M HCl
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Reflux at 110°C for 12 hours
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Neutralization with NaOH to pH 2–3
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | Stereoselectivity | Purification Technique |
|---|---|---|---|---|
| Catalytic Hydrogenation | Dimethylmaleic anhydride | 85–92 | Cis-only | Crystallization (water) |
| Enolate Alkylation | Diethyl succinate | 70–78 | Racemic | Chiral column chromatography |
| Enzymatic Resolution | Racemic ester | 40–50 | >98% ee | Solvent extraction |
| Acid Hydrolysis | Methyl ester | 75–85 | Racemic | Recrystallization |
Industrial-Scale Production Challenges
Byproduct Formation and Mitigation
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Trans-isomer contamination : Catalytic hydrogenation may produce ≤5% trans-isomer, removed via fractional crystallization.
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Ester saponification inefficiency : Incomplete hydrolysis of esters requires neutralization at pH 2–3 to precipitate the diacid.
Emerging Techniques and Research Gaps
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylsuccinic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in substitution reactions where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride for conversion to acid chlorides, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of 2,3-dimethylbutanediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethylsuccinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Acts as a chelating agent, binding to metal ions and facilitating their removal or utilization in biological systems.
Medicine: Investigated for its potential use in treating heavy metal poisoning due to its chelating properties.
Industry: Employed in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-dimethylsuccinic acid primarily involves its ability to act as a chelating agent. It binds to metal ions through its carboxylate groups, forming stable complexes that can be excreted from the body. This property is particularly useful in the treatment of heavy metal poisoning, where the compound helps to sequester and remove toxic metals from biological systems .
Comparison with Similar Compounds
Succinic acid: The parent compound, lacking the methyl groups.
2,2-Dimethylsuccinic acid: A structural isomer with methyl groups on the second carbon atom.
2-Methylsuccinic acid: A derivative with a single methyl group.
Uniqueness: 2,3-Dimethylsuccinic acid is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This structural feature makes it a valuable intermediate in organic synthesis and enhances its chelating ability compared to its non-methylated counterparts .
Biological Activity
2,3-Dimethylsuccinic acid (DMSA) is a dicarboxylic acid with the molecular formula and a molecular weight of approximately 146.14 g/mol. This compound has garnered interest due to its various biological activities, particularly in pharmacology and biochemistry. Its structural characteristics allow it to interact with biological systems in unique ways, making it a subject of study for potential therapeutic applications.
- Molecular Formula:
- CAS Number: 13545-04-5
- IUPAC Name: 2,3-butanedicarboxylic acid
-
Structural Formula:
1. Pharmacological Applications
DMSA has been studied for its role in treating lead toxicity. A notable case report compared the efficacy of DMSA with ethylene diamine tetraacetic acid (EDTA). The findings indicated that DMSA could be administered orally with minimal toxicity, making it a suitable alternative for lead chelation therapy .
2. Enzyme Inhibition
Research has shown that DMSA exhibits inhibitory effects on various enzymes:
- Aldehyde Reductase: DMSA inhibits aldehyde reductase I from pig liver, indicating potential implications in metabolic pathways involving aldehydes .
- Carboxypeptidases: DMSA and its derivatives have been identified as potent inhibitors of carboxypeptidase A (CPA) and B, with significant inhibition constants reported (e.g., for related compounds) .
3. Mutagenicity Studies
In mutagenicity testing, DMSA was found to be non-mutagenic in the Salmonella/mammalian microsome test, suggesting that it does not pose a significant risk for genetic mutations at the tested doses .
Case Study: Lead Toxicity Treatment
In a clinical observation from the Postgraduate Medical Journal, a patient treated with DMSA showed significant improvement in lead levels compared to traditional treatments using EDTA. This case highlighted DMSA's effectiveness as an oral chelator, which could be particularly beneficial for outpatient management of lead poisoning .
Research Findings
Q & A
Q. Table: Diastereoisomer Comparison
| Property | Racemic Form | meso Form |
|---|---|---|
| Stability (pH 3) | ΔG = -5.2 kJ/mol | ΔG = -3.8 kJ/mol |
| GLC Retention Time | 12.3 min | 14.7 min |
Advanced: What thermodynamic data are available for this compound, and how are they determined?
Answer:
Thermodynamic properties are calculated via group contribution methods:
- Heat of Formation (ΔH°f) : -872.62 kJ/mol (gas phase), derived from bond dissociation energies .
- Entropy (S°) : 188.02 J/mol·K, estimated using rotational and vibrational contributions .
Note : Experimental validation requires combustion calorimetry or high-level computational methods (e.g., DFT).
Advanced: How can researchers resolve contradictions in experimental data related to its stability under varying conditions?
Answer:
Conflicting stability reports (e.g., hydrolysis rates in acidic vs. basic media) are addressed by:
Replicating Conditions : Standardizing pH, temperature, and solvent purity .
Advanced Spectroscopy : Using ¹³C NMR to track carboxyl group reactivity .
Computational Modeling : Comparing DFT-predicted activation energies with experimental kinetics .
Methodological: What advanced analytical techniques are used to detect this compound in complex biological matrices?
Answer:
Q. Table: Analytical Performance
| Technique | Matrix | LOD | Recovery (%) |
|---|---|---|---|
| LC-MS/MS | Plant Tissue | 0.1 μM | 92–105 |
| GC-MS (Derivatized) | Serum | 0.5 μM | 85–94 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
